(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound that features an indole moiety linked to a trihydroxyoxane carboxylic acid. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, including the formation of the indole ring, the introduction of the aminoethyl group, and the coupling with the trihydroxyoxane carboxylic acid. Common synthetic routes may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Aminoethyl Group: This step may involve the use of reagents such as ethylenediamine under specific conditions.
Coupling with Trihydroxyoxane Carboxylic Acid: This step may involve esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic effects. This compound may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, although specific studies would be required to confirm these effects.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, or as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid likely involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The indole moiety may play a crucial role in binding to these targets, while the trihydroxyoxane carboxylic acid portion may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An amino acid with an indole moiety, known for its role in protein synthesis and as a precursor to serotonin.
Serotonin: A neurotransmitter derived from tryptophan, involved in regulating mood, appetite, and sleep.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Uniqueness
(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its combination of an indole moiety with a trihydroxyoxane carboxylic acid. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H20N2O7 |
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Molecular Weight |
352.34 g/mol |
IUPAC Name |
(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O7/c17-4-3-7-6-18-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-7,11-14,16,19-21H,3-4,17H2,(H,22,23)/t7?,11?,12-,13?,14?,16+/m0/s1 |
InChI Key |
ZOLMBASFTBXCAZ-YKXCNYLDSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3C(C([C@@H](C(O3)C(=O)O)O)O)O)C(C=N2)CCN |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(C=N2)CCN |
Origin of Product |
United States |
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